1-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)-3-(四氢-2H-吡喃-4-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

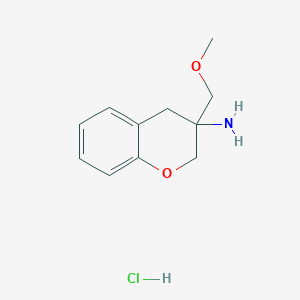

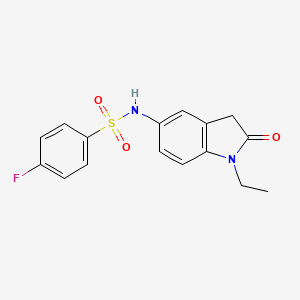

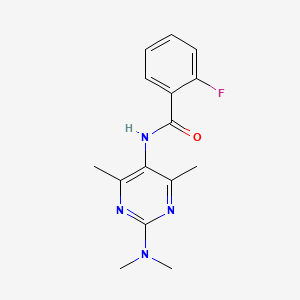

The compound "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a structurally complex molecule that appears to be related to a class of 1,3-disubstituted ureas, which have been studied for their potential pharmacological properties. These compounds often contain a piperidyl moiety and have been synthesized to investigate their structure-activity relationships, particularly as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory pain .

Synthesis Analysis

The synthesis of related 1,3-disubstituted ureas has been reported, where the piperidyl moiety is a key structural feature. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their ability to inhibit sEH. These compounds were synthesized to improve pharmacokinetic parameters and showed substantial improvements over previous inhibitors . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve the reaction of appropriate isocyanates with amines under mild conditions .

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas typically includes a central urea moiety flanked by various substituents that can significantly affect the biological activity and solubility of the compounds. In the context of sEH inhibitors, the piperidyl moiety is crucial for activity, and modifications to this part of the molecule can lead to significant changes in potency and pharmacokinetics . The presence of additional functional groups, such as the methylthio group in the benzyl position, may further influence the molecule's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,3-disubstituted ureas is influenced by the functional groups attached to the urea core. The papers provided do not detail specific reactions involving the compound , but similar molecules have been shown to participate in reactions typical for ureas, such as interactions with isocyanates and amines to form the urea linkage . The presence of a piperidyl moiety and other heterocyclic structures can also open pathways for further functionalization and the formation of complex heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas are determined by their molecular structure. These properties include solubility, which is important for biological activity and drug formulation. For instance, the solubility of a series of 1,3-disubstituted ureas containing pyrazole and adamantyl groups was found to be in the range of 45-85 µmol/l in water . The pharmacokinetic properties, such as maximum concentration (Cmax) and area under the curve (AUC), are also critical and have been improved in certain urea derivatives to enhance their potential as therapeutic agents . The specific physical and chemical properties of "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" would need to be determined experimentally, as they are not provided in the papers.

科学研究应用

合成与医药化学应用

有机合成技术

该化合物的一个重要应用领域涉及它在有机合成中的作用。例如,Tait、Butterworth 和 Clayden (2015) 的研究表明,2-芳基四氢吡啶在转化为其 N'-芳基脲衍生物并随后金属化后,可以通过分子内亲核攻击形成各种多取代哌啶衍生物。这种方法允许创建具有潜在药用价值的复杂有机分子 (Tait、Butterworth 和 Clayden,2015)。

药物研究

另一个研究重点是通过多组分反应开发药物。Brahmachari 和 Banerjee (2014) 开发了一种低成本、环保的合成方法,用于合成各种官能化的 2-氨基-3-氰基-4H-吡喃和吡喃并环杂环,使用市售尿素作为有机催化剂。该方法强调了此类化合物在药物研究中的重要性,突出了它们在药物发现和开发中的潜力 (Brahmachari 和 Banerjee,2014)。

抗菌和抗分枝杆菌剂

Faidallah、Khan 和 Asiri (2011) 探索了 2H-吡喃和 2H-吡啶-2-酮的苯磺酰脲和硫脲衍生物作为抗菌、抗分枝杆菌和抗真菌剂的合成。他们的工作强调了该化合物在生成具有显着生物活性的衍生物中的效用,为开发新的抗菌剂开辟了途径 (Faidallah、Khan 和 Asiri,2011)。

催化和绿色化学

Xiong、Yi、Liao 和 Lai (2019) 证明了 γ-环糊精在深共熔溶剂中用作催化剂,用于合成 2-氨基-4H-苯并[b]吡喃和 1,4-二氢吡啶。这突出了该化合物在促进环境友好型化学反应中的作用,符合绿色化学的原则 (Xiong、Yi、Liao 和 Lai,2019)。

属性

IUPAC Name |

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-26-19-5-3-2-4-17(19)15-23-10-6-16(7-11-23)14-21-20(24)22-18-8-12-25-13-9-18/h2-5,16,18H,6-15H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPRNJVQIJFPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)